Lansoprazole sulfone N-oxide

Description

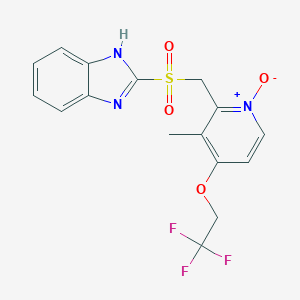

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635355 | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-54-7 | |

| Record name | Lansoprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lansoprazole Sulfone N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely used proton pump inhibitor, is effective in the treatment of acid-related gastrointestinal disorders. During its synthesis and under oxidative stress conditions, several related substances and impurities can be formed, including lansoprazole sulfone N-oxide.[1][2] The presence of such impurities can significantly impact the quality and safety of the active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of the synthesis pathways of these impurities is crucial for quality control and process optimization in drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols, and presenting relevant quantitative data for researchers and drug development professionals.

Synthesis Pathway

The primary route for the synthesis of this compound involves the over-oxidation of lansoprazole sulfide (B99878).[1] This process typically utilizes a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to introduce oxygen atoms to both the sulfur atom of the sulfinyl group and the nitrogen atom of the pyridine (B92270) ring. The following diagram illustrates the logical relationship in the synthesis pathway.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound, compiled from various sources.

Protocol 1: Synthesis from Lansoprazole Sulfide[1]

-

Dissolution: Dissolve lansoprazole sulfide in chloroform (B151607).

-

Reaction with m-CPBA: To the cooled solution of lansoprazole sulfide, slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in chloroform at a temperature of 10 to 15°C over a period of 30 minutes.

-

Work-up: Pour the reaction mass into a solution of sodium hydroxide (B78521) (NaOH) in water.

-

pH Adjustment: Adjust the pH of the aqueous layer to 8-8.5 using acetic acid.

-

Extraction and Purification: Separate the organic layer. The product, this compound, can be further purified if necessary.

Protocol 2: Alternative Synthesis and Purification[3]

This protocol describes the synthesis of N-oxide lansoprazole from N-oxide lansoprazole sulfide, which is an intermediate.

-

Dissolution of Starting Material: Dissolve 5 g of N-oxide Lanso-sulphide in a mixture of isopropanol (B130326) (IPA) (28 g) and methanol (B129727) (3.6 g).

-

Heating and Filtration: Heat the reaction mass to 45-50°C, filter it while hot, and then cool it to 15-18°C.

-

Catalyst Solution Addition: Add a catalyst solution consisting of 2.2 g of water, 7.09 g of hydrogen peroxide (H2O2), and 10.5 mg of vanadyl acetylacetonate (B107027) under stirring.

-

Reaction Maintenance: Maintain the reaction for 2 hours, monitoring completion using Thin Layer Chromatography (TLC).

-

Extraction: Add chloroform to the reaction mixture, heat to 40-45°C, and then separate the chloroform layer.

-

Re-precipitation: Charge the aqueous layer into the reactor, cool it to 10-15°C, and then add 10 g of methanol dropwise for re-precipitation of the product.

-

Isolation: The resulting white colored solid is filtered, washed with water, and finally dried to obtain N-oxide Lansoprazole.[3]

Quantitative Data

The following table summarizes the quantitative data related to the synthesis of this compound and its precursors, as reported in the cited literature.

| Parameter | Value | Reference |

| Starting Material (Protocol 2) | ||

| N-oxide Lanso-sulphide | 5 g | [3] |

| Isopropanol (IPA) | 28 g | [3] |

| Methanol | 3.6 g | [3] |

| Catalyst Solution (Protocol 2) | ||

| Water | 2.2 g | [3] |

| Hydrogen Peroxide (H2O2) | 7.09 g | [3] |

| Vanadyl acetylacetonate | 10.5 mg | [3] |

| Reaction Conditions (Protocol 2) | ||

| Initial Heating Temperature | 45-50°C | [3] |

| Cooling Temperature | 15-18°C | [3] |

| Reaction Time | 2 hours | [3] |

| Extraction Temperature | 40-45°C | [3] |

| Re-precipitation Temperature | 10-15°C | [3] |

| Yield (Compound 1 Synthesis) | 97% | [4][5] |

| Yield (Compound 2 Synthesis) | 91% | [4][5] |

| Yield (Compound 3 - Lansoprazole Sulfone - Synthesis) | 58% | [4][5] |

Note: "Compound 1" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphanyl}-1H-benzimidazole, "Compound 2" refers to 2-{[3-methyl-1-oxido 4-(2,2,2-trifluoroethoxy)pyridine-2-yl] methyl sulphinyl}-1H-benzimidazole, and "Compound 3" refers to 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methyl sulphonyl}-1H-benzimidazole. The yields are provided for context on related impurity synthesis.[4][5]

Conclusion

This technical guide has detailed the synthesis pathway of this compound, a known impurity of lansoprazole. By providing comprehensive experimental protocols and a summary of quantitative data, this document serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of lansoprazole and related pharmaceutical compounds. The provided synthesis diagram and detailed procedures offer a clear understanding of the chemical transformations and experimental considerations necessary for the preparation and study of this specific impurity.

References

Characterization of Lansoprazole Sulfone N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole sulfone N-oxide is recognized as a potential impurity and degradation product of Lansoprazole, a widely used proton pump inhibitor.[1] Its formation is associated with oxidative conditions and over-oxidation during the synthesis of the active pharmaceutical ingredient (API). As a process-related impurity and a potential degradant, the thorough characterization of this compound is critical for ensuring the quality, safety, and efficacy of Lansoprazole drug products. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, spectral data, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is a solid substance with the molecular formula C₁₆H₁₄F₃N₃O₄S and a molecular weight of approximately 401.36 g/mol .[2][3][4] It is identified by the CAS number 953787-54-7.[1][2][3][4] The compound's solubility is limited in aqueous solutions like PBS (pH 7.2) and ethanol, with some solubility observed in DMF (1 mg/ml) and DMSO (5 mg/ml).[1]

| Property | Value | Source |

| Chemical Name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | [1][3][4] |

| CAS Number | 953787-54-7 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₄S | [2][3][4] |

| Molecular Weight | 401.36 g/mol | [2][3][4] |

| Appearance | Solid | [1] |

| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml, Ethanol: insoluble, PBS (pH 7.2): insoluble | [1] |

| UV λmax | 277 nm | [1] |

Spectral Characterization Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z | Source |

| [M+Na]⁺ | 424.0555 | 424.0558 | |

| [M-H]⁻ | 400.0579 | 400.0579 | |

| [M+H]⁺ | - | 402.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Source |

| O=S=O stretching | 1335 | |

| C–N stretching | 1109 | |

| C–O aryl alkyl stretching | 1016 |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of Lansoprazole sulfide (B99878).

Materials:

-

Lansoprazole sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform

Procedure:

-

Dissolve Lansoprazole sulfide in chloroform.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) to the solution.

-

Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Caption: Synthetic pathway of this compound.

Analytical Characterization Workflow

A typical workflow for the analytical characterization of synthesized this compound involves a series of spectroscopic and chromatographic analyses.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffer and an organic solvent in a gradient elution mode.[5]

-

Mass Spectrometry (MS): The HPLC system is often coupled with a mass spectrometer (LC-MS) to confirm the molecular weight of the compound and to study its fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Caption: Analytical workflow for this compound.

Conclusion

The comprehensive characterization of this compound is a fundamental requirement in the pharmaceutical industry to ensure the quality and safety of Lansoprazole formulations. This guide provides essential technical information, including physicochemical properties, detailed spectral data, and standardized experimental protocols, to aid researchers and drug development professionals in the identification, synthesis, and analysis of this critical impurity. The presented data and workflows serve as a valuable resource for quality control, stability studies, and regulatory submissions related to Lansoprazole.

References

Lansoprazole Sulfone N-oxide: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole sulfone N-oxide is recognized primarily as a process impurity and potential metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The presence of impurities such as this compound in active pharmaceutical ingredients (APIs) is a critical consideration for quality control and regulatory purposes, necessitating a thorough understanding of their chemical properties and formation. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identification

This compound is structurally distinct from the parent drug, featuring both a sulfone group and a pyridine (B92270) N-oxide moiety. These modifications result from the over-oxidation of Lansoprazole.[1]

| Identifier | Value |

| IUPAC Name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[3][4] |

| CAS Number | 953787-54-7[3][5] |

| Molecular Formula | C16H14F3N3O4S[3][5] |

| Molecular Weight | 401.36 g/mol [3][5] |

A deuterated analog, Lansoprazole-d4 sulfone N-oxide, is also available for use as an internal standard in analytical studies.[][7] Its molecular formula is C16H10D4F3N3O4S and it has a molecular weight of 405.38 g/mol .[]

Physicochemical and Analytical Data

A compilation of key physicochemical and spectral data for this compound is presented below. This information is crucial for its identification and quantification in pharmaceutical preparations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White Solid | [][7] |

| Solubility | Soluble in DMSO and Methanol.[] Insoluble in Ethanol and PBS (pH 7.2).[2] | [2][] |

| Storage Temperature | 2-8°C | [] |

| λmax | 277 nm | [2] |

Table 2: Spectral Data

| Technique | Data | Source |

| Mass Spectrometry (MS) | Protonated molecular ion at m/z 402.0; Sodium adduct at m/z 424.1 (EI-MS). | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C16H15F3N3O4S [M+H]+: 402.0730, found 402.0735. | [1] |

| Infrared (IR) Spectroscopy (KBr, cm-1) | 3436, 1602, 1572, 1479, 1328, 1269, 1166, 1114, 1062, 842. | [1] |

| Nuclear Magnetic Resonance (1H NMR) (CDCl3, δ ppm) | 8.16 (d, J=7.2 Hz, 1H), 7.85-7.75 (m, 2H), 7.50-7.40 (m, 2H), 7.20 (d, J=7.2 Hz, 1H), 5.20 (s, 2H), 4.40 (q, J=7.8 Hz, 2H), 2.25 (s, 3H). | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of Lansoprazole sulfide (B99878). The following is a representative experimental protocol based on published literature.[1]

Synthesis of this compound from Lansoprazole Sulfide

-

Dissolution: Dissolve Lansoprazole sulfide in chloroform.

-

Oxidation: Add m-chloroperbenzoic acid (m-CPBA) to the solution. The reaction proceeds smoothly at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with an appropriate aqueous solution to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid.

-

Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as MS, HRMS, IR, and NMR spectroscopy.

Logical Relationships and Formation Pathway

This compound is an over-oxidized byproduct that can form during the synthesis of Lansoprazole from Lansoprazole sulfide. The intended reaction is the oxidation of the sulfide to a sulfoxide. However, further oxidation can lead to the formation of the sulfone, and oxidation of the pyridine nitrogen can result in the N-oxide.

Caption: Formation of this compound.

This diagram illustrates the synthetic relationship of this compound to Lansoprazole and its precursor, Lansoprazole sulfide, highlighting the oxidative steps leading to its formation as an impurity. It also indicates the analytical techniques employed for its characterization.

References

An In-depth Technical Guide to Lansoprazole Sulfone N-oxide (CAS 953787-54-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482) sulfone N-oxide (CAS 953787-54-7) is recognized primarily as a metabolite and potential impurity in the manufacturing of Lansoprazole, a widely used proton pump inhibitor.[1] As a significant related substance, understanding its properties, synthesis, and analytical characterization is crucial for quality control and drug safety in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available scientific information on Lansoprazole sulfone N-oxide, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Properties

This compound is a derivative of Lansoprazole formed under oxidative conditions.[1] Its chemical structure features both a sulfone group and an N-oxide moiety on the pyridine (B92270) ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 953787-54-7 | [2] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₄S | [2] |

| Molecular Weight | 401.36 g/mol | [2] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 224-226 °C | - |

| Solubility | DMSO (Slightly), Methanol (Slightly) | - |

| Storage Temperature | Refrigerator, 2-8°C | - |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized in Table 2.

| Spectroscopic Data | Value | References |

| ¹H NMR | Spectral data available, consistent with structure. | [3] |

| Mass Spectrometry | Protonated molecular ion [M+H]⁺ at m/z 402.0. | [3] |

| Infrared (IR) | Characteristic peaks for O=S=O stretching (1335 cm⁻¹), C–N stretching (1109 cm⁻¹), and C–O aryl alkyl stretching (1016 cm⁻¹). | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers in process development and quality control.

Synthesis Protocol

This compound can be synthesized via the oxidation of Lansoprazole sulfide (B99878).[3] The following is a representative protocol based on available literature.

Objective: To synthesize this compound by oxidation of Lansoprazole sulfide.

Materials:

-

Lansoprazole sulfide

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Chloroform (B151607) (CHCl₃)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Dissolution: Dissolve Lansoprazole sulfide in chloroform in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in stoichiometric excess to ensure both sulfoxidation and N-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.[4]

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.[3]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the quantification of this compound in drug substances and formulations. The following is a representative HPLC method.[5][6]

Objective: To determine the purity of this compound and quantify it as an impurity in Lansoprazole samples.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient program to separate Lansoprazole from its impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., a mixture of mobile phases).

-

Sample Preparation: Prepare the sample solution by dissolving the Lansoprazole drug substance or formulation in the diluent to a known concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peaks based on their retention times compared to the standard. Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthetic route from Lansoprazole sulfide to this compound via oxidation.

Caption: Synthesis of this compound from Lansoprazole Sulfide.

Signaling Pathways and Biological Activity

Currently, there is a lack of scientific literature describing any specific signaling pathways directly modulated by this compound. Its primary role is understood as a metabolic byproduct of Lansoprazole. The biological activity and toxicological profile of this compound are not extensively studied, though some research has been conducted on the degradation products of Lansoprazole as a whole.[7][8] One study noted that dexlansoprazole, an enantiomer of lansoprazole, was positive in the Ames test and an in vitro chromosome aberration test.[2] Further investigation is required to determine the specific pharmacological and toxicological effects of this compound.

Conclusion

This compound is an important molecule in the context of Lansoprazole production and metabolism. This guide provides a foundational understanding of its physicochemical properties, along with representative protocols for its synthesis and analysis. The provided information is intended to support researchers and professionals in the pharmaceutical field in their efforts to ensure the quality, safety, and efficacy of Lansoprazole-containing products. Further research into the biological activity and potential toxicological effects of this compound is warranted.

References

- 1. Lansoprazole N-oxide | C16H14F3N3O3S | CID 23656863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. researchgate.net [researchgate.net]

- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lansoprazole Over-oxidation: A Technical Guide to By-product Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of over-oxidation by-products of lansoprazole (B1674482), a widely used proton pump inhibitor. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) under various stress conditions is a critical aspect of drug development and regulatory compliance. This document details the by-products formed during oxidative stress, outlines the experimental protocols for their generation and analysis, and presents the data in a structured format for ease of comparison.

Introduction

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under oxidative conditions. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products that could impact the safety and efficacy of the final drug product. Over-oxidation of lansoprazole can lead to the formation of several by-products, primarily involving modifications to the sulfinyl group and other parts of the molecule.

Identified Over-oxidation By-products of Lansoprazole

Forced degradation studies utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have successfully identified several over-oxidation by-products of lansoprazole.[1][2][3][4] The primary products identified in various studies are summarized in the table below.

| By-product Identifier | Observed m/z | Proposed Structure/Modification | Reference |

| DI-I | 386.0781 [M+H]+ | Lansoprazole Sulfone | [2][3][4] |

| DI-II | 402.0734 [M+H]+ | N-oxide of Lansoprazole Sulfone | [2][3][4] |

| DI-III | 386.0785 [M+H]+ | Isomer of Lansoprazole Sulfone | [2][3][4] |

| DP-6 | Not specified | Oxidative degradation product | [1] |

| DP-7 | Not specified | Oxidative degradation product | [1] |

| DP-8 | Not specified | Oxidative degradation product | [1] |

Experimental Protocols

The generation and identification of lansoprazole over-oxidation by-products involve a systematic workflow, including forced degradation, separation, and characterization.

Forced Oxidative Degradation

Objective: To induce the formation of over-oxidation by-products of lansoprazole in a controlled manner.

Materials:

-

Lansoprazole bulk drug

-

Oxidizing agent: 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂)[2][5]

-

Acetonitrile (B52724) (ACN)

-

Water

-

Diluent (e.g., a mixture of ACN and water)

Procedure:

-

Prepare a stock solution of lansoprazole in a suitable solvent like acetonitrile.

-

Prepare a solution of the oxidizing agent (e.g., 1 mg/mL m-CPBA in acetonitrile or 2% H₂O₂).[2][5]

-

Mix the lansoprazole stock solution with the oxidizing agent solution. The reaction is typically carried out at room temperature for a defined period (e.g., 20 minutes for m-CPBA).[2]

-

After the specified time, quench the reaction if necessary and dilute the sample with the diluent to a suitable concentration for analysis (e.g., 400 µg/mL of lansoprazole).[6]

Analytical Method for Separation and Identification

Objective: To separate lansoprazole from its over-oxidation by-products and to characterize the structure of these by-products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

C18 analytical column (e.g., 50 × 4.6 mm, 3.5 μm)[3]

-

UV or Photodiode Array (PDA) detector

-

High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source[2][3]

Chromatographic Conditions (Representative):

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more non-polar compounds.

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: Ambient or controlled (e.g., 45°C)[7]

-

Detection Wavelength: 285 nm[2]

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Data Acquisition: Full scan mode to detect all ions and product ion scan (tandem MS or MS/MS) to fragment specific ions for structural elucidation.[2]

Visualizing the Workflow and Degradation Pathway

To better understand the process of identifying lansoprazole's over-oxidation by-products and the chemical transformations involved, the following diagrams are provided.

Conclusion

The identification of over-oxidation by-products of lansoprazole is a critical step in ensuring the quality and safety of this pharmaceutical product. This guide has summarized the key identified by-products, provided detailed experimental protocols for their generation and analysis, and visualized the workflow and degradation pathway. The use of modern analytical techniques, particularly LC-HRMS, is indispensable for the accurate identification and structural elucidation of these degradation products. The information presented herein serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of lansoprazole.

References

- 1. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 3. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data - International Journal of Analytical Mass Spectrometry and Chromatography - SCIRP [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

Lansoprazole sulfone N-oxide molecular formula C16H14F3N3O4S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism and degradation, leading to the formation of various related substances. Among these is Lansoprazole Sulfone N-oxide (C₁₆H₁₄F₃N₃O₄S), a potential impurity and metabolite formed under oxidative conditions.[1] Understanding the chemical properties, synthesis, and analytical determination of this compound is crucial for quality control in pharmaceutical manufacturing and for a comprehensive understanding of lansoprazole's metabolic fate. This guide provides a detailed overview of the current technical knowledge regarding this compound.

Chemical and Physical Properties

This compound is a solid, white to off-white substance.[2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄F₃N₃O₄S | [2] |

| Molecular Weight | 401.36 g/mol | [2] |

| CAS Number | 953787-54-7 | [2] |

| IUPAC Name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | [2] |

| Physical Form | Solid | [1] |

| Color | White to Off-White | N/A |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | N/A |

| UV λmax | 277 nm | [1] |

Synthesis of this compound

This compound is synthesized through the oxidation of lansoprazole sulfide (B99878) N-oxide. The following experimental protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Lansoprazole sulfide N-oxide

-

Isopropyl alcohol (IPA)

-

Methanol

-

Hydrogen peroxide (H₂O₂)

-

Vanadyl acetylacetonate

-

Water

Procedure:

-

Dissolution: Dissolve 5 g of lansoprazole sulfide N-oxide in a mixture of 28 g of IPA and 3.6 g of methanol.

-

Heating and Filtration: Heat the reaction mixture to 45-50°C and filter while hot.

-

Cooling: Cool the filtrate to 15-18°C.

-

Catalyst Preparation: Prepare a catalyst solution by mixing 2.2 g of water, 7.09 g of H₂O₂, and 10.5 mg of vanadyl acetylacetonate.

-

Oxidation: Add the catalyst solution to the reaction mixture under stirring. Maintain the reaction for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Extraction: Add chloroform to the reaction mixture and heat to 40-45°C. Separate the chloroform layer.

-

Precipitation: Charge the aqueous layer into a reactor and cool to 10-15°C. Add 10 g of methanol dropwise to induce re-precipitation.

-

Isolation: Filter the resulting solid, wash with water, and dry to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

Objective: To determine the presence and quantity of this compound in a sample.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase consists of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile in a gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Preparation: Dissolve the sample containing lansoprazole in the same diluent to a known concentration.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the impurity by comparing the peak area with the standard peak area.

Analytical Workflow Diagram

References

An In-depth Technical Guide to the Degradation Pathways of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Lansoprazole (B1674482), a widely used proton pump inhibitor. Understanding the stability of Lansoprazole under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document outlines the degradation products formed under acidic, alkaline, and oxidative stress, presents quantitative data from forced degradation studies, and provides detailed experimental protocols for reproducibility.

Core Degradation Pathways of Lansoprazole

Lansoprazole is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally found to be stable under thermal and photolytic stress.[1][2] The degradation of Lansoprazole leads to the formation of several related substances, with the specific products depending on the nature of the stressor.

Acidic Degradation

Lansoprazole is notably labile in acidic environments. This acid-catalyzed degradation is, in fact, integral to its mechanism of action, as the degradation products are the active inhibitors of the gastric H+/K+-ATPase.[3] However, this reactivity also presents significant challenges in drug formulation. The primary degradation products formed under acidic conditions include Lansoprazole sulfide (B99878) (Impurity C) and other related compounds.[3][4] In some studies, a major unknown degradation impurity, later identified as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one, has been isolated and characterized.[4]

Acidic Degradation Pathway of Lansoprazole

Caption: Proposed pathway for the acid-catalyzed degradation of Lansoprazole.

Alkaline Degradation

Under basic conditions, Lansoprazole also undergoes degradation, although generally to a lesser extent than in acidic media. The degradation in a basic medium can lead to the formation of a novel impurity with a higher molecular weight than the parent drug. One such product has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[5][6]imidazo[2,1-b]benzo[5][6]imidazo[2,1-d][2][3][6]thiadiazine.[7]

Alkaline Degradation Pathway of Lansoprazole

Caption: Formation of a key degradation product of Lansoprazole under alkaline stress.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of Lansoprazole sulfone (Impurity B) and Lansoprazole N-oxide.[6][8] These products result from the oxidation of the sulfinyl and pyridine (B92270) nitrogen moieties of the Lansoprazole molecule, respectively.

Oxidative Degradation Pathway of Lansoprazole

Caption: Major degradation products of Lansoprazole formed under oxidative conditions.

Quantitative Data from Forced Degradation Studies

The following tables summarize the quantitative data from forced degradation studies performed on Lansoprazole under various stress conditions. The extent of degradation and the major products formed are highlighted.

Table 1: Summary of Forced Degradation Studies of Lansoprazole

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference(s) |

| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 45.0% | Des-sulphur impurity, Sulphide impurity | [3] |

| 1 N HCl | 1 minute | - | Significant | - | [6] | |

| 0.01 N HCl | 10 minutes | Room Temp | Significant | DP-1, DP-2, DP-3 | [3] | |

| 0.1 N HCl | 24 hours | - | ~32% | 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one | [4] | |

| Base Hydrolysis | 1 N NaOH | 6 hours | 30°C | Significant | - | [6] |

| 0.1 N NaOH | 8 hours | 60°C | Significant | Thiadiazine derivative | [7] | |

| Oxidative | 6% H₂O₂ | 2 hours | - | Significant | Lansoprazole Sulfone, Lansoprazole N-Oxide | [6] |

| 3-6% H₂O₂ | - | Room Temp | - | Lansoprazole Sulfone, Lansoprazole Sulfide | [9] | |

| Thermal | Dry Heat | 14 hours | 105°C | No significant degradation | - | [6] |

| Photolytic | Visible light | 1.2 million lux-hours | - | No significant degradation | - | [6] |

| Neutral Hydrolysis | Water | 30 minutes | 60°C | No significant degradation | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative experimental protocols for conducting forced degradation of Lansoprazole.

Protocol 1: Acid Hydrolysis for Identification of Degradation Products

Objective: To generate and identify acid degradation products of Lansoprazole.

Procedure:

-

Dissolve 200 mg of Lansoprazole in a suitable solvent.[7]

-

Add the drug solution to a volume of 0.1 N hydrochloric acid.[7]

-

Reflux the solution at 60°C for 8 hours. To achieve sufficient degradation, the normality of the acid can be gradually increased up to 2 N.[7]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

-

Dilute the resulting solution with a suitable mobile phase for analysis.[3]

-

Analysis: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[2]

-

Column: A C18 column is commonly used.[4]

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2]

-

Detection: Monitor the elution of Lansoprazole and its degradation products at a wavelength of approximately 285 nm.[6]

-

Protocol 2: Kinetic Study of Acid Degradation

Objective: To determine the rate of degradation of Lansoprazole at a specific acidic pH.

Procedure:

-

Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., methanol).

-

Prepare a buffer solution of the desired acidic pH (e.g., pH 2.0 to 5.0).

-

Initiate the degradation by adding a known volume of the Lansoprazole stock solution to the pre-heated acidic buffer in a thermostatically controlled reaction vessel.[3]

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the degradation reaction in the aliquots by neutralizing with a base or by diluting with a neutral or basic mobile phase.[3]

-

Analysis:

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Quantify the remaining concentration of Lansoprazole at each time point.

-

Plot the natural logarithm of the Lansoprazole concentration versus time to determine the first-order degradation rate constant (k).[3]

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[3]

-

Protocol 3: Oxidative Degradation

Objective: To generate and identify oxidative degradation products of Lansoprazole.

Procedure:

-

Prepare a stock solution of Lansoprazole in a suitable solvent.

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep it at room temperature.[6]

-

Collect samples at different time intervals.

-

Quench the reaction if necessary (e.g., by dilution with mobile phase).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method as described in Protocol 1.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies of Lansoprazole.

Conclusion

The degradation of Lansoprazole is a multifaceted process that is highly dependent on the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways under acidic, alkaline, and oxidative stress is paramount for the development of stable and effective pharmaceutical formulations. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the robust characterization of Lansoprazole's stability profile and ensuring the quality and safety of its drug products.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 8. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. granthaalayahpublication.org [granthaalayahpublication.org]

Lansoprazole Sulfone N-Oxide: A Technical Overview of its Role as a Putative Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lansoprazole (B1674482), a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. This process leads to the formation of two major metabolites: 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone. While lansoprazole sulfone N-oxide is a known impurity in the manufacturing of lansoprazole and a potential degradation product, a comprehensive review of the scientific literature indicates a lack of substantive evidence to classify it as a significant in vivo metabolite in humans. This technical guide synthesizes the current understanding of lansoprazole metabolism, addresses the status of this compound, and provides detailed experimental methodologies for the study of lansoprazole and its established metabolites.

Core Metabolic Pathways of Lansoprazole

Lansoprazole is subject to two primary metabolic transformations in the liver[1][2]:

-

Hydroxylation: Catalyzed predominantly by CYP2C19 , this pathway results in the formation of 5-hydroxylansoprazole .

-

Sulfoxidation: Primarily mediated by CYP3A4 , this reaction produces lansoprazole sulfone [1][2].

These initial metabolites can undergo further biotransformation. For instance, lansoprazole sulfone can be subsequently hydroxylated to form 5-hydroxylansoprazole sulfone, a reaction that can be catalyzed by CYP2C19[1]. Similarly, 5-hydroxylansoprazole can be oxidized by CYP3A4 to the same metabolite[1]. A minor pathway involving reduction to lansoprazole sulfide (B99878) has also been reported[1].

The genetic polymorphism of CYP2C19 is a significant factor influencing the pharmacokinetics of lansoprazole, leading to variations in drug exposure and clinical efficacy among individuals.

Signaling Pathway of Lansoprazole Metabolism

The core metabolic fate of lansoprazole is depicted in the following signaling pathway diagram.

The Role of this compound

A thorough review of published literature reveals that this compound is consistently identified as a process-related impurity in the bulk synthesis of lansoprazole and as a potential degradation product under oxidative conditions[3]. While one commercial supplier suggests that lansoprazole N-oxide acts as a prodrug, being converted to lansoprazole sulfone in vivo, this assertion is not substantiated by peer-reviewed scientific studies[4]. Numerous detailed pharmacokinetic and metabolism studies of lansoprazole in human plasma and urine have identified lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone as the primary circulating compounds, with no mention of this compound as a detectable metabolite[5][6].

Therefore, based on the current body of scientific evidence, This compound is not considered a significant metabolite of lansoprazole in humans. Its presence in analytical studies is more likely attributable to its status as a synthetic impurity or a degradation product.

Quantitative Data on Lansoprazole and its Major Metabolites

The pharmacokinetic parameters of lansoprazole and its two primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, have been well-characterized. The following tables summarize key quantitative data from a single-dose study in healthy volunteers.

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) |

| Lansoprazole | 1047 ± 344 | 2.0 ± 0.7 | 3388 ± 1484 | 2.24 ± 1.43 |

| 5-Hydroxylansoprazole | 111.2 ± 41.8 | 2.1 ± 0.8 | 317.0 ± 81.2 | 2.31 ± 1.18 |

| Lansoprazole Sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 231.9 ± 241.7 | 2.52 ± 1.54 |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

In Vitro Metabolism of Lansoprazole using Human Liver Microsomes

This protocol is designed to identify the metabolites of lansoprazole formed by hepatic enzymes.

Objective: To determine the metabolic profile of lansoprazole when incubated with human liver microsomes.

Materials:

-

Lansoprazole

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., omeprazole)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of lansoprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the lansoprazole stock solution to the microsome suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Add the NADPH regenerating system to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Workflow Diagram:

Synthesis of this compound (for use as a reference standard)

This protocol describes the chemical synthesis of this compound, which can be used as an analytical standard to confirm its identity if detected in samples.

Objective: To synthesize this compound from lansoprazole sulfide.

Materials:

-

Lansoprazole sulfide

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate solution

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve lansoprazole sulfide in chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 2-3 equivalents) in chloroform to the cooled lansoprazole sulfide solution.

-

Stir the reaction mixture at a low temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

-

Characterize the synthesized compound using analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Logical Relationship Diagram:

Conclusion

The metabolic profile of lansoprazole is well-established, with 5-hydroxylansoprazole and lansoprazole sulfone being the principal metabolites formed via CYP2C19 and CYP3A4, respectively. While this compound is a chemically relevant compound, the available scientific evidence strongly indicates that it is primarily a synthetic impurity or a degradation product rather than a significant in vivo metabolite in humans. Researchers investigating the metabolism of lansoprazole should focus on the validated metabolic pathways and utilize robust analytical methods to accurately quantify the parent drug and its known major metabolites. The synthesis of this compound as a reference standard is crucial for its definitive identification and to rule out its presence as a metabolite in biological samples.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Lansoprazole N-oxide | 213476-12-1 | IL24840 | Biosynth [biosynth.com]

- 5. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic determination of lansoprazole and its metabolites in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Analytical Method Validation for the Determination of Impurities in Lansoprazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole (B1674482) is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and other conditions involving excessive stomach acid.[1] The control of impurities in pharmaceutical substances is a critical issue to ensure the safety and efficacy of the drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2] This application note provides a detailed protocol for the validation of a stability-indicating analytical method for the determination of impurities in lansoprazole, in accordance with ICH guidelines.[3]

The method described is a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is a common technique for the analysis of lansoprazole and its related substances. The validation of this method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of lansoprazole impurities.[4][5]

Potential Impurities of Lansoprazole

Lansoprazole impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1][6] Common impurities include Lansoprazole Sulfone (Related Compound A), Lansoprazole N-oxide (Related Compound B), and Lansoprazole Sulfide (Related Compound C). Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[7][8][9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the analytical method validation of lansoprazole impurities.

Caption: Experimental workflow for analytical method validation.

Experimental Protocols

Materials and Reagents

-

Lansoprazole reference standard and impurity reference standards (Lansoprazole Sulfone, Lansoprazole N-oxide, Lansoprazole Sulfide)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (B78521) (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A stability-indicating RP-HPLC method can be developed using the following conditions. It is important to note that these are starting conditions and may require optimization.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm[11] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Diluent | Acetonitrile and water (50:50, v/v) |

Preparation of Solutions

-

Standard Stock Solution (Lansoprazole): Accurately weigh and dissolve about 25 mg of lansoprazole reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

-

Impurity Stock Solution: Accurately weigh and dissolve about 5 mg of each impurity reference standard in 50 mL of diluent to obtain a concentration of 100 µg/mL for each impurity.

-

Spiked Sample Solution: Prepare a solution of lansoprazole at the working concentration (e.g., 200 µg/mL) and spike it with known amounts of each impurity at the desired concentration level (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][8][9][10] A solution of lansoprazole (e.g., 1 mg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

-

Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After exposure, the stressed samples are diluted with the diluent to a suitable concentration and analyzed by HPLC. The chromatograms are examined for the separation of degradation products from the main lansoprazole peak.

Logical Relationship for Impurity Management

The following diagram illustrates the logical relationship between impurity detection, identification, and control.

Caption: Impurity identification and control workflow.

Validation Parameters and Acceptance Criteria

The analytical method should be validated for the following parameters as per ICH Q2(R1) guidelines.[2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

-

Protocol: Analyze blank, placebo (if applicable), lansoprazole standard, individual impurity standards, and a spiked sample containing lansoprazole and all known impurities. Also, analyze the samples from the forced degradation studies.

-

Acceptance Criteria: The peak for lansoprazole should be well-resolved from all impurity and degradation product peaks. The resolution between any two adjacent peaks should be greater than 1.5.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]

-

Protocol: Prepare a series of at least five concentrations of each impurity, ranging from the limit of quantitation (LOQ) to 150% of the specified limit.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept of the regression line should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

-

Protocol: Perform recovery studies by spiking a placebo or drug product with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.[12]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]

-

Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample spiked with impurities at 100% of the specification level on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The relative standard deviation (RSD) for the area of each impurity should be not more than 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

-

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

-

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

-

Acceptance Criteria: The LOQ should be precise and accurate. The RSD for the LOQ precision should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

-

Protocol: Introduce small variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase composition (± 2% organic)

-

pH of the mobile phase buffer (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits. The results of the analysis should not be significantly affected by the variations.

Data Presentation

The quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Resolution | > 1.5 | 2.8 |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 5500 |

| % RSD of 6 Injections | ≤ 2.0% | 0.8% |

Table 2: Linearity Data for Impurities

| Impurity | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |

| Lansoprazole Sulfone | 0.1 - 1.5 | 0.9995 | -125 |

| Lansoprazole N-oxide | 0.1 - 1.5 | 0.9992 | 250 |

| Lansoprazole Sulfide | 0.1 - 1.5 | 0.9998 | -80 |

Table 3: Accuracy (Recovery) Data

| Impurity | Spiked Level | % Recovery (Mean ± SD, n=3) |

| Lansoprazole Sulfone | 50% | 98.5 ± 0.8 |

| 100% | 99.2 ± 0.5 | |

| 150% | 101.1 ± 1.1 | |

| Lansoprazole N-oxide | 50% | 97.8 ± 1.2 |

| 100% | 100.5 ± 0.7 | |

| 150% | 102.3 ± 0.9 | |

| Lansoprazole Sulfide | 50% | 99.0 ± 0.6 |

| 100% | 99.8 ± 0.4 | |

| 150% | 100.9 ± 1.0 |

Table 4: Precision Data

| Impurity | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |

| Lansoprazole Sulfone | 1.2 | 1.8 |

| Lansoprazole N-oxide | 1.5 | 2.1 |

| Lansoprazole Sulfide | 0.9 | 1.5 |

Table 5: LOD and LOQ Data

| Impurity | LOD (µg/mL) | LOQ (µg/mL) |

| Lansoprazole Sulfone | 0.03 | 0.1 |

| Lansoprazole N-oxide | 0.04 | 0.12 |

| Lansoprazole Sulfide | 0.02 | 0.08 |

Conclusion

The described RP-HPLC method for the determination of impurities in lansoprazole is specific, linear, accurate, precise, and robust. The method has been validated in accordance with ICH guidelines and is suitable for its intended purpose in a quality control environment for the routine analysis of lansoprazole drug substance and drug product. The forced degradation studies demonstrate the stability-indicating nature of the method, capable of separating the active pharmaceutical ingredient from its potential degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. ema.europa.eu [ema.europa.eu]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ilkogretim-online.org [ilkogretim-online.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. granthaalayahpublication.org [granthaalayahpublication.org]

Application Notes and Protocols for the Use of Lansoprazole Sulfone N-oxide-d4 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole (B1674482), a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve hydroxylation and sulfoxidation, mediated largely by CYP2C19 and CYP3A4, respectively[1][2][3]. While 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone are the most well-characterized metabolites, other minor metabolites, including Lansoprazole sulfone N-oxide, are also formed. Understanding the complete metabolic profile of a drug candidate is crucial for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions.

Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays[4][5][6]. Deuterated standards, such as this compound-d4, are chemically identical to the analyte of interest but have a higher mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response[7][8].

These application notes provide detailed protocols for the use of this compound-d4 in in vitro and in vivo metabolic studies to characterize the formation of this compound.

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound and this compound-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 402.1 | [To be optimized] | [To be optimized] |

| This compound-d4 | 406.1 | [To be optimized] | [To be optimized] |

Note: The exact product ions and collision energies need to be determined empirically on the specific mass spectrometer being used.

Table 2: Representative Pharmacokinetic Parameters of Lansoprazole Metabolites in Human Plasma Following a Single Oral Dose of 30 mg Lansoprazole

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |

| 5-hydroxylansoprazole | 111.2 ± 41.8 | 2.1 ± 0.8 | 317.0 ± 81.2 | 2.31 ± 1.18 |

| Lansoprazole sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 231.9 ± 241.7 | 2.52 ± 1.54 |

| This compound | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Data for 5-hydroxylansoprazole and lansoprazole sulfone are from a study in healthy Chinese male volunteers and are presented as mean ± SD[7][9]. Data for this compound is not currently available in the public domain and would be the objective of the described studies.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes

Objective: To investigate the formation of this compound from lansoprazole in human liver microsomes and to determine the enzyme kinetics of this metabolic pathway.

Materials:

-

Lansoprazole

-

This compound-d4 (as internal standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of lansoprazole (10 mM) in DMSO.

-

Prepare a stock solution of this compound-d4 (1 mg/mL) in methanol.

-

Prepare working solutions of lansoprazole by diluting the stock solution in phosphate buffer to the desired concentrations for incubation (e.g., for kinetic studies, a range of concentrations from 0.1 µM to 50 µM).

-

Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the stock solution in acetonitrile.

-

-

Incubation:

-

In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the lansoprazole working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the this compound-d4 internal standard.

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and this compound-d4.

-

Chromatographic Conditions (representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from other metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.

-

-

-

Data Analysis:

-

Quantify the formation of this compound by constructing a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

-

For enzyme kinetics, plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., rats) following oral administration of lansoprazole, using this compound-d4 as an internal standard for quantification.

Materials:

-

Lansoprazole formulation for oral administration

-

This compound-d4

-

Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Acetonitrile (LC-MS grade)

Procedure:

-

Animal Dosing:

-

Acclimatize animals for at least one week prior to the study.

-

Fast the animals overnight with free access to water.

-

Administer a single oral dose of the lansoprazole formulation via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add the this compound-d4 internal standard working solution.

-

Perform protein precipitation by adding three volumes of ice-cold acetonitrile.

-

Vortex and centrifuge as described in Protocol 1.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Use the LC-MS/MS method developed and validated in Protocol 1 to quantify the concentration of this compound in the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the key pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and elimination half-life (t₁/₂).

-

Visualizations

Caption: Metabolic pathway of Lansoprazole.

Caption: In Vitro Metabolism Experimental Workflow.

Caption: In Vivo Pharmacokinetic Study Workflow.

References

- 1. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of the proton pump inhibitor lansoprazole (B1674482) and its primary related compounds. The described protocol is suitable for routine quality control, stability testing, and impurity profiling in bulk drug substances and pharmaceutical formulations. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines.

Introduction